molecular formula C15H26O2 B8490474 2-[(4,4-Dimethyloct-1-YN-3-YL)oxy]oxane CAS No. 52418-99-2

2-[(4,4-Dimethyloct-1-YN-3-YL)oxy]oxane

Cat. No.: B8490474
CAS No.: 52418-99-2
M. Wt: 238.37 g/mol
InChI Key: DAQQSPIJHFVOKW-UHFFFAOYSA-N
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Description

2-[(4,4-Dimethyloct-1-YN-3-YL)oxy]oxane is a tetrahydropyran derivative featuring a branched alkyne substituent (4,4-dimethyloct-1-yn-3-yloxy group) at the 2-position of the oxane ring.

Properties

CAS No.

52418-99-2

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

2-(4,4-dimethyloct-1-yn-3-yloxy)oxane

InChI

InChI=1S/C15H26O2/c1-5-7-11-15(3,4)13(6-2)17-14-10-8-9-12-16-14/h2,13-14H,5,7-12H2,1,3-4H3

InChI Key

DAQQSPIJHFVOKW-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(C)C(C#C)OC1CCCCO1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of 2-[(4,4-Dimethyloct-1-YN-3-YL)oxy]oxane with analogs identified in the evidence:

Compound Name Substituent Type Functional Groups Molecular Weight (g/mol) logP (Predicted) Key Reactivity/Applications
This compound Branched alkyne Ether, Alkyne ~268.4 (calculated) ~4.2 Click chemistry, hydrophobic drug synthesis
metab_3695 () Polyhydroxy oxolane Hydroxyl, ether ~326.3 (estimated) ~-1.5 Metabolite, high polarity, biological processes
2-[2-(3-bromopropoxy)ethoxy]oxane () Bromoalkoxy chain Ether, bromide ~309.2 (calculated) ~2.8 Alkylating agent, intermediate in drug synthesis

Key Observations:

  • Alkyne vs. Hydroxyl/Bromide Substituents: The alkyne group in the target compound enhances hydrophobicity (predicted logP ~4.2) compared to polar hydroxylated analogs like metab_3695 (logP ~-1.5) . Brominated oxane derivatives (e.g., 2-[2-(3-bromopropoxy)ethoxy]oxane) exhibit moderate logP values (~2.8) due to bromine’s balance of hydrophobicity and electronegativity .
  • Reactivity: The alkyne group enables click chemistry (e.g., Huisgen cycloaddition), a feature absent in hydroxylated or brominated analogs. Brominated derivatives are more reactive in nucleophilic substitutions, making them versatile intermediates in drug synthesis .

Chromatographic and Physical Properties

provides HPLC retention data for metab3695 (retention times: 2.327–2.586 min), reflecting its high polarity due to hydroxyl groups . The target compound’s alkyne and dimethyl groups would likely increase retention times in reversed-phase HPLC compared to metab3695, though specific data are unavailable.

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